molecular formula C6H12ClNO B15361727 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride

Cat. No.: B15361727
M. Wt: 149.62 g/mol
InChI Key: XNDYYUZKJKZJJX-UHFFFAOYSA-N
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Description

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure. This compound is primarily used in scientific research and various industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable ketone with an amine in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Typically carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Commonly achieved with reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride is widely used in scientific research due to its unique chemical structure and reactivity. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: In the study of biological systems and processes.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-Oxaspiro[3.3]heptan-7-amine;hydrochloride exerts its effects depends on its specific application. In general, it may interact with molecular targets and pathways involved in chemical reactions or biological processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-Oxaspiro[3.3]heptan-7-amine;hydrochloride is similar to other spiro compounds, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • 2-Oxaspiro[3.3]heptan-6-amine hydrochloride

  • 2-oxaspiro[3.3]heptan-6-amine

These compounds share the spiro structure but differ in their substitution patterns and functional groups, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

2-oxaspiro[3.3]heptan-7-amine;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c7-5-1-2-6(5)3-8-4-6;/h5H,1-4,7H2;1H

InChI Key

XNDYYUZKJKZJJX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1N)COC2.Cl

Origin of Product

United States

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